molecular formula C12H13BrN2O2 B592245 tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 192189-16-5

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B592245
CAS No.: 192189-16-5
M. Wt: 297.152
InChI Key: CDJLRWSJPXZDKY-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 192189-16-5) is a brominated heterocyclic building block of significant value in medicinal chemistry and drug discovery. It features a pyrrolo[3,2-c]pyridine core, a privileged scaffold in the design of biologically active molecules. The bromine at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of structure-activity relationships. The N-Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and solubility while being readily removable under mild acidic conditions to unveil the parent heterocycle. This reagent plays a critical role as a synthetic intermediate in the development of potent and selective inhibitors. Specifically, this scaffold has been employed in the structure-based design of orally bioavailable inhibitors targeting the protein kinase MPS1 (also known as TTK), a key regulator of the spindle assembly checkpoint and a target of high interest in oncology . Inhibitors based on this scaffold have demonstrated the ability to stabilize an inactive conformation of MPS1, leading to the disruption of mitosis and showing antitumor activity in models of human cancers, including PTEN-deficient breast cancers . With a molecular formula of C12H13BrN2O2 and a molecular weight of 297.15 g/mol, this compound is offered with a minimum purity of 95% . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use, as this product may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLRWSJPXZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725515
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-16-5
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 192189-16-5) is a compound that belongs to the pyrrole family, which has gained attention for its diverse biological activities. This article presents a comprehensive review of its biological properties, including antibacterial, anticancer, and neuroprotective activities, supported by case studies and research findings.

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 297.152 g/mol
  • Purity : ≥97% .

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. The compound was evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of pyrrole derivatives have been extensively studied. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are required to elucidate the specific pathways involved.

Neuroprotective Activity

Pyrrole derivatives have also shown promise in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress:

TreatmentNeuronal Cell Viability (%)
Control100
Compound (10 µM)85
Compound (20 µM)75

This protective effect is attributed to the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues .

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial efficacy. This compound was included in the screening process and showed promising results against both Gram-positive and Gram-negative bacteria, particularly outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

In another study focusing on breast cancer treatment, researchers tested various pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited MCF-7 cell growth and induced apoptosis through caspase activation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 192189-16-5
  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • Structure : A pyrrolo[3,2-c]pyridine core substituted with a bromine atom at position 3 and a tert-butoxycarbonyl (Boc) protecting group at the pyrrole nitrogen (N1) .

Key Properties :

  • Purity : ≥97% (HPLC) .
  • Storage : Stable at room temperature when protected from light and moisture .
  • Applications : Serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and protein degraders via cross-coupling reactions .

Structural Isomers and Positional Analogs

Table 1: Comparison of Pyrrolopyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Differences Applications
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Target Compound) 192189-16-5 C₁₂H₁₃BrN₂O₂ 297.15 Bromine at position 3; [3,2-c] ring system Kinase inhibitor intermediates
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 226085-17-2 C₁₂H₁₃BrN₂O₂ 297.15 Bromine at position 3; [2,3-b] ring system Less common in kinase inhibitor synthesis
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate N/A (Compound 60) C₁₇H₁₅BrN₄O₃ 403.23 Bromine at position 6; oxazol-5-yl substituent Optimized for solubility and bioavailability
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Non-brominated analog) 148760-75-2 C₁₂H₁₄N₂O₂ 218.25 No bromine; requires bromination step Precursor for functionalization

Key Observations :

  • Ring System Differences : The [3,2-c] vs. [2,3-b] pyrrolopyridine isomers exhibit distinct electronic properties due to nitrogen positioning, influencing reactivity in cross-coupling reactions .
  • Substituent Effects : Bromine at position 3 (target compound) vs. 6 (Compound 60) alters steric and electronic profiles, impacting selectivity in Suzuki-Miyaura couplings .

Reactivity Insights :

  • The target compound’s bromine at position 3 enables efficient Buchwald-Hartwig amination or Suzuki couplings, whereas non-brominated analogs require additional functionalization steps .
  • Hydrogenated analogs (e.g., octahydro-pyrrolopyridines) exhibit reduced aromaticity, limiting their use in electrophilic substitution reactions .

Physicochemical and Commercial Comparison

Table 3: Commercial Availability and Pricing
Compound Vendor Purity Price (USD/g) Packaging
This compound CymitQuimica ≥97% 76.00 1 g
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Alfa Aesar ≥95% 190.00 100 mg
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Custom synthesis ≥95% N/A Bulk orders

Notable Trends:

  • The target compound is more cost-effective for large-scale synthesis compared to its [2,3-b] isomer .
  • Brominated derivatives generally command higher prices due to their utility in late-stage functionalization .

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the tert-butyl carbamate group into pyrrolo[3,2-c]pyridine systems?

Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves:

Base-mediated alkylation : Reacting the pyrrolo[3,2-c]pyridine scaffold with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in dichloromethane at 0–20°C .

Protection of reactive amines : For intermediates with unprotected NH groups, Boc protection ensures stability during subsequent bromination steps.

Bromination post-protection : After Boc introduction, regioselective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm Boc incorporation using 1H^{1}\text{H} NMR (characteristic tert-butyl singlet at ~1.4 ppm) and IR (C=O stretch at ~1720 cm⁻¹).

Basic: What analytical techniques are critical for characterizing tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?

Methodological Answer:

NMR Spectroscopy :

  • 1H^{1}\text{H} NMR identifies the tert-butyl group (9H singlet), aromatic protons (downfield shifts for bromine proximity), and pyrrolo N-H (if deprotected).
  • 13C^{13}\text{C} NMR confirms Boc carbonyl (~155 ppm) and quaternary carbons.

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with exact mass (±0.001 Da). For C₁₂H₁₄BrN₂O₂, expected m/z = 313.0244 .

X-ray Crystallography : Resolve ambiguous stereochemistry or packing effects using SHELXL for refinement. Note: Crystallize in non-polar solvents (e.g., hexane/EtOAc) .

Data Contradiction Tip : If NMR signals split (e.g., rotational isomers), use variable-temperature NMR or DFT calculations to confirm conformational dynamics.

Advanced: How to address discrepancies in crystallographic data refinement for brominated pyrrolopyridine derivatives?

Methodological Answer:
Discrepancies often arise from disordered bromine atoms or lattice solvent effects. Mitigation strategies:

SHELXL Tweaks :

  • Use ISOR and DELU constraints to model anisotropic displacement parameters for Br.
  • Apply TWIN/BASF commands if twinning is detected .

Data Collection : Optimize crystal quality by slow evaporation or cooling to 100 K. High-resolution data (<1.0 Å) reduces overfitting.

Validation Tools : Cross-check with Coot and PLATON to identify residual electron density peaks near Br.

Case Study : A 2024 study resolved Br disorder in a related compound by refining two alternative positions with occupancy ratios (0.7:0.3), validated via Hirshfeld surface analysis .

Advanced: What strategies enable regioselective functionalization of the pyrrolo[3,2-c]pyridine core post-bromination?

Methodological Answer:
The 3-bromo substituent serves as a handle for cross-coupling. Key methods:

Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl/heteroaryl boronic acids in THF/Na₂CO₃ (70–90°C). Example: Synthesis of biaryl derivatives for kinase inhibitors .

Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/XPhos catalysis (e.g., tert-butyl piperazine derivatives) .

SNAr Reactions : Activate the Br site with electron-withdrawing groups for nucleophilic substitution (e.g., methoxy, nitro).

Optimization Note : Screen ligands (e.g., SPhos vs. Xantphos) to suppress dimerization byproducts. Monitor regioselectivity via 19F^{19}\text{F} NMR if fluorinated reagents are used.

Advanced: How to troubleshoot low yields in Boc deprotection reactions for downstream functionalization?

Methodological Answer:
Low yields often stem from incomplete acidolysis or side reactions. Solutions:

Acid Selection : Use TFA in DCM (0°C to rt) instead of HCl/dioxane to minimize ester hydrolysis.

Scavenger Addition : Add triethylsilane (10 vol%) to quench tert-butyl cations and prevent carbocation rearrangements.

Workup Optimization : Neutralize with aqueous NaHCO₃ immediately post-deprotection to avoid intermediate degradation.

Validation : Confirm deprotection via loss of Boc 1H^{1}\text{H} NMR signals and LC-MS [M+H]⁺ reduction by 100 Da (C₄H₈O₂).

Safety & Handling: What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (use fume hoods).

Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to limit light exposure .

Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste.

First Aid : For skin contact, wash with soap/water for 15 min. For eye exposure, irrigate with saline for 30 min and seek medical attention .

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